2-(2-hydroxyethoxy)ethyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethoxy)ethyl formate is a chemical compound with the molecular formula C₅H₁₂O₅ and a molecular weight of 152.15 g/mol . It is a liquid that can be used as a solvent for chemical reactions and is also utilized in the production of artificial rubber, plastics, paper products, and pharmaceuticals . This compound hydrolyzes readily in water to produce formic acid and ethylene glycol .
Preparation Methods
2-(2-hydroxyethoxy)ethyl formate can be synthesized through various methods. One common synthetic route involves the reaction of 2-(2-hydroxyethoxy)ethanol with formic acid or its derivatives under acidic conditions . The reaction typically requires an acid catalyst and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
2-(2-hydroxyethoxy)ethyl formate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Hydrolysis: In the presence of water, it hydrolyzes to formic acid and ethylene glycol.
Oxidation: It can be oxidized to produce various oxidation products depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions are formic acid and ethylene glycol .
Scientific Research Applications
2-(2-hydroxyethoxy)ethyl formate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethoxy)ethyl formate involves its hydrolysis to formic acid and ethylene glycol . Formic acid can act as a reducing agent and participate in various biochemical pathways, while ethylene glycol is used as a precursor in the synthesis of other compounds . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
2-(2-hydroxyethoxy)ethyl formate can be compared with other similar compounds such as 2-(2-hydroxyethoxy)ethanol and 2-(2-hydroxyethoxy)ethyl acetate .
2-(2-hydroxyethoxy)ethanol: This compound is similar in structure but lacks the formate group.
2-(2-hydroxyethoxy)ethyl acetate: This compound has an acetate group instead of a formate group and is used as a solvent and in the production of coatings and adhesives.
The uniqueness of this compound lies in its ability to hydrolyze readily to formic acid and ethylene glycol, making it useful in specific applications where these products are desired .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl formate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-1-2-8-3-4-9-5-7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRBPRAGWPENTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOC=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54229-31-1 |
Source
|
Record name | Diethylene glycol, formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54229-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.